3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(2-methoxyphenyl)azetidine-1-carboxamide
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Overview
Description
3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(2-methoxyphenyl)azetidine-1-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodiazole ring, an azetidine ring, and a carboxamide group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(2-methoxyphenyl)azetidine-1-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving suitable precursors such as amino alcohols or azetidinones.
Coupling with Methoxyphenyl Group: The final step involves coupling the benzodiazole and azetidine intermediates with 2-methoxyphenyl isocyanate to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(2-methoxyphenyl)azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the benzodiazole and azetidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(2-methoxyphenyl)azetidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(2-methoxyphenyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 2-phenylbenzodiazole and 2-methylbenzodiazole share structural similarities.
Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid and azetidinone derivatives are structurally related.
Uniqueness
3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(2-methoxyphenyl)azetidine-1-carboxamide is unique due to the combination of its benzodiazole and azetidine rings, along with the presence of a tert-butyl group and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(2-tert-butylbenzimidazol-1-yl)-N-(2-methoxyphenyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-22(2,3)20-23-16-9-5-7-11-18(16)26(20)15-13-25(14-15)21(27)24-17-10-6-8-12-19(17)28-4/h5-12,15H,13-14H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDFKIZISOFPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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